(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a cyanoacetamide derivative in the presence of a base such as piperidine.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an appropriate boronic acid derivative.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or reduce the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of azido derivatives or other substituted phenyl derivatives.
Scientific Research Applications
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and iodophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-bromophenyl)prop-2-enamide
- (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide
- (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide
Uniqueness
The uniqueness of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide lies in the presence of the iodophenyl group, which can undergo specific reactions not possible with other halogenated derivatives. The iodine atom’s larger size and higher polarizability compared to bromine, chlorine, or fluorine can lead to distinct reactivity patterns and interactions with biological targets.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O3/c1-3-25-18-11-13(8-9-17(18)24-2)10-14(12-21)19(23)22-16-7-5-4-6-15(16)20/h4-11H,3H2,1-2H3,(H,22,23)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPXNLCLXUHPEF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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